molecular formula C22H19NO4 B3004729 4-Acetyl-2-methoxyphenyl diphenylcarbamate CAS No. 501104-78-5

4-Acetyl-2-methoxyphenyl diphenylcarbamate

Cat. No.: B3004729
CAS No.: 501104-78-5
M. Wt: 361.397
InChI Key: XIEQUKHPZOMAMN-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl diphenylcarbamate is a synthetic organic compound of interest in chemical and pharmaceutical research. It is primarily utilized as a versatile chemical building block or a key intermediate in the synthesis of more complex molecules. Its structure, featuring both acetyl and diphenylcarbamate functional groups on a methoxyphenyl scaffold, makes it a candidate for developing potential pharmacologically active agents. Researchers may employ this compound in exploring structure-activity relationships (SAR), particularly in modifying the properties of lead compounds. The presence of the diphenylcarbamate moiety is a feature of interest in medicinal chemistry, as such groups are found in compounds with various biological activities. Handling should follow standard safety protocols for research chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-16(24)17-13-14-20(21(15-17)26-2)27-22(25)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEQUKHPZOMAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetyl 2 Methoxyphenyl Diphenylcarbamate

Retrosynthetic Analysis of 4-Acetyl-2-methoxyphenyl Diphenylcarbamate

A retrosynthetic analysis of the target molecule, this compound, logically commences with the disconnection of the carbamate (B1207046) ester linkage. This is the most synthetically feasible bond to form in the final step. This disconnection yields two primary synthons: a 4-acetyl-2-methoxyphenoxide anion and a diphenylcarbamoyl cation equivalent.

These idealized ionic fragments correspond to tangible chemical reagents. The phenoxide is derived from its corresponding phenol (B47542), 4-acetyl-2-methoxyphenol (also known as acetovanillone (B370764) or apocynin). The diphenylcarbamoyl cation equivalent can be represented by a reactive species such as diphenylcarbamoyl chloride or a related activated derivative. The forward synthesis, therefore, involves the reaction of 4-acetyl-2-methoxyphenol with a suitable diphenylcarbamoylating agent.

Synthesis of Phenolic Precursors for the 4-Acetyl-2-methoxyphenyl Moiety

The formation of the 4-acetyl-2-methoxyphenol structure can be accomplished through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of guaiacol (B22219) (2-methoxyphenol). In this electrophilic aromatic substitution reaction, guaiacol is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically favors acylation at the para-position relative to the hydroxyl group due to its strong activating and directing effects, leading to the desired product.

Another classical approach is the Fries rearrangement of guaiacol acetate (B1210297) (2-methoxyphenyl acetate). This reaction involves heating guaiacol acetate with a Lewis acid, which catalyzes the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers, with 4-acetyl-2-methoxyphenol being a major product.

Functionalization strategies often begin with more readily available phenolic compounds, such as vanillin (B372448). For instance, vanillin (4-formyl-2-methoxyphenol) can be converted to 4-acetyl-2-methoxyphenol. This transformation can be achieved through a Grignard reaction with methylmagnesium bromide to form a secondary alcohol, followed by oxidation (e.g., using pyridinium (B92312) chlorochromate, PCC) to yield the target ketone.

Alternatively, starting from hydroquinone, a multi-step process involving selective methylation to form 4-methoxyphenol, followed by acylation, can be envisioned, although controlling regioselectivity can be challenging. google.com

Synthetic Routes to the Diphenylcarbamate Moiety

The diphenylcarbamate portion of the molecule is derived from diphenylamine (B1679370). The synthesis involves activating diphenylamine to create a reactive intermediate capable of undergoing carbamoylation with the phenolic precursor.

Diphenylamine is typically synthesized on an industrial scale via the self-condensation of aniline (B41778) at high temperatures over an acid catalyst, a process known as the Chapman reaction. In a laboratory setting, it can be prepared through the Ullmann condensation, which involves the reaction of aniline with an aryl halide (such as bromobenzene (B47551) or iodobenzene) in the presence of a copper catalyst and a base.

The direct use of diphenyl isocyanate for the carbamoylation of phenols is a straightforward approach. However, isocyanates can be hazardous. Therefore, synthetic equivalents or masked isocyanates are often preferred. nih.gov These reagents generate the reactive isocyanate in situ or provide a similarly reactive species.

One common strategy involves converting diphenylamine into diphenylcarbamoyl chloride. This is traditionally done by reacting diphenylamine with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. The resulting diphenylcarbamoyl chloride is a stable but reactive electrophile that readily reacts with 4-acetyl-2-methoxyphenol, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), to form the desired this compound.

Modern, phosgene-free methods offer safer alternatives for carbamoylation. organic-chemistry.org For example, N-alkyl carbamoylimidazoles can act as effective isocyanate equivalents. researchgate.netorganic-chemistry.org In this context, diphenylamine can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive N-carbamoylimidazole intermediate. This intermediate can then react with 4-acetyl-2-methoxyphenol to yield the final carbamate product, releasing imidazole (B134444) as a byproduct. researchgate.net Another approach involves the use of hindered ureas, which can dissociate under neutral conditions to generate an isocyanate intermediate that is trapped by a nucleophile like a phenol. nih.gov

Formation of the this compound Linkage

The core of the synthesis is the creation of the O-C(O)N bond. This transformation can be achieved through several strategic pathways, each with distinct advantages concerning reaction conditions, reagent toxicity, and yield.

Direct coupling reactions represent a primary route for the synthesis of aryl carbamates like this compound. These methods typically involve the reaction of a phenolic compound with an activated carbamoyl (B1232498) derivative.

One of the most conventional methods is the reaction of 4-acetyl-2-methoxyphenol with diphenylcarbamoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Another direct approach is the addition of 4-acetyl-2-methoxyphenol to diphenylisocyanate. This reaction is often catalyzed and proceeds via the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. nih.gov Carbamate groups can serve as bioisosteres of amide bonds, offering improved stability against proteases. nih.gov

More advanced techniques include copper-catalyzed cross-dehydrogenative coupling (CDC) of phenols with N,N-disubstituted formamides. researchgate.net This method allows for the direct formation of the C–O bond, providing an efficient pathway to carbamates from readily available starting materials. researchgate.net

The efficiency of carbamate synthesis, particularly from isocyanates, is highly dependent on the catalyst system and reaction conditions. rsc.org Catalysts are crucial for increasing the reaction rate and influencing product selectivity.

For the reaction between a phenol and an isocyanate, base catalysts are commonly employed. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective in promoting carbamate formation. rsc.org The catalytic mechanism for tertiary amines often involves a concerted termolecular pathway. rsc.org Anionic catalysts, which operate via a stepwise mechanism involving alcoholate anions, are generally more efficient. rsc.org

Organometallic compounds, particularly tin derivatives like dibutyltin (B87310) dilaurate, are also widely used catalysts. These systems can activate the isocyanate group, making it more susceptible to nucleophilic attack by the phenol. The choice of catalyst can significantly impact the reaction kinetics and the potential for side reactions.

The table below summarizes catalyst systems relevant to the formation of carbamates from phenols and isocyanates.

Catalyst TypeExamplesTypical Reaction ConditionsMechanism
Tertiary Amines DABCO, Triethylamine, PyridineRoom temperature to moderate heating in aprotic solvents (e.g., THF, Toluene)Concerted termolecular or general base catalysis
Anionic Catalysts Carboxylates, Phenolates, AlkoxidesOften milder conditions than neutral basesStepwise mechanism via alcoholate/phenolate anions
Organometallic Dibutyltin dilaurate (DBTDL), Tin carboxylatesRoom temperature in various organic solventsLewis acid catalysis, activation of the isocyanate
Heterogeneous Montmorillonite K-10, ZnO, Bi₂O₃Higher temperatures (160–200 °C) may be required nih.govresearchgate.netAcid catalysis on the solid support surface researchgate.net

Given the high toxicity of phosgene and related reagents like diphenylcarbamoyl chloride, significant research has focused on developing phosgene-free synthetic routes. These methods are critical for greener and safer chemical manufacturing. nih.gov

One prominent phosgene-free strategy is the reaction of an amine with an organic carbonate. For the target molecule, this could involve the reaction of diphenylamine with a dialkyl or diaryl carbonate to form a carbamate intermediate, which then undergoes transesterification with 4-acetyl-2-methoxyphenol. researchgate.netresearchgate.net The use of dimethyl carbonate, for instance, is considered a more sustainable approach. nih.gov

Another important phosgene-free pathway involves the utilization of carbon dioxide (CO₂) as a C1 source. A three-component coupling of an amine (diphenylamine), CO₂, and an alkyl halide can generate N-alkyl carbamates. acs.org Alternatively, the reductive carbonylation of nitroaromatics can produce ureas, which are precursors to carbamates and isocyanates. researchgate.netcore.ac.uk These ureas can then react with phenols to yield the desired carbamate product.

The direct synthesis from diphenylamine, 4-acetyl-2-methoxyphenol, and an oxidant with carbon monoxide also represents a potential phosgene-free route, often mediated by transition metal catalysts like palladium.

Purification and Isolation Techniques for Carbamate Compounds

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The solid nature of many carbamates lends itself well to standard purification techniques.

Recrystallization is one of the most effective methods for purifying solid carbamate compounds. researchgate.net The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified carbamate crystallizes out of the solution, leaving impurities behind. The choice of solvent is critical and may involve a single solvent or a mixed-solvent system. A patent for refining carbamate compounds describes dissolving the crude product in a mixed solvent of an organic solvent and water, heating to 60-80°C, followed by hot filtration and cooling to induce crystallization. google.com

Solvent extraction is useful for an initial workup to separate the product from water-soluble or acid/base-soluble impurities. For instance, after the reaction, the mixture can be diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove catalysts and salts.

Chromatography , particularly column chromatography over silica (B1680970) gel or alumina, is a powerful technique for separating the target carbamate from impurities with different polarities. A suitable solvent system (eluent) is chosen to move the components down the column at different rates, allowing for the collection of pure fractions of the desired product.

Spectroscopic and Structural Data for this compound Not Found in Publicly Accessible Resources

Comprehensive searches for experimental spectroscopic and crystallographic data for the chemical compound this compound have yielded no specific results. Despite employing various search strategies targeting scholarly articles, chemical databases, and spectroscopic libraries, no publicly accessible Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), or single-crystal X-ray diffraction data for this particular molecule could be located.

The initial research aimed to gather detailed information for a thorough structural elucidation of this compound, as outlined in the requested article structure. This included high-resolution NMR data for structural assignment, vibrational spectroscopy for functional group identification, mass spectrometry for molecular formula confirmation and fragmentation analysis, and X-ray diffraction data for analyzing its solid-state conformation and intermolecular interactions.

While general information on related classes of compounds, such as aryl carbamates and other derivatives of acetovanillone, is available, the specific experimental data required to construct a detailed analysis of this compound itself is absent from the searched scientific literature and repositories. Consequently, the generation of an article with the specified in-depth spectroscopic and structural characterization, including data tables and detailed research findings, is not possible at this time.

Further research or de novo synthesis and analysis of the compound would be required to generate the experimental data necessary to fulfill the requested article's scope.

Spectroscopic and Structural Elucidation of 4 Acetyl 2 Methoxyphenyl Diphenylcarbamate

X-ray Diffraction Analysis of Related Carbamate (B1207046) Structures

Comparison with Solution-Phase Conformational Preferences

The conformation of carbamates in solution is a critical aspect of their chemical behavior. The carbamate functional group is characterized by a pseudo-double bond character in the C-N bond due to resonance, which restricts free rotation and can lead to the existence of syn and anti rotamers. nih.gov Generally, the anti conformation is sterically and electrostatically favored, with an energy preference of approximately 1.0–1.5 kcal/mol over the syn form. nih.gov

However, the specific conformational preference in solution is influenced by the nature of the substituents on both the nitrogen and oxygen atoms, as well as the solvent. nih.gov For 4-Acetyl-2-methoxyphenyl diphenylcarbamate, the bulky diphenyl groups on the nitrogen atom would be expected to create significant steric hindrance. This steric strain would likely further favor a conformation that minimizes interactions between the phenyl rings and the methoxy (B1213986) and acetyl groups on the other phenyl ring.

In the absence of direct experimental data such as Nuclear Overhauser Effect (NOE) NMR studies for this compound, we can look to analogues. For instance, studies on N,N'-diphenylurea, a related structure, have shown that the trans-trans conformer is predominant in solution. nih.gov This preference is driven by the minimization of steric clash between the phenyl groups. It is highly probable that this compound would adopt a similar extended conformation in solution to alleviate the steric pressure imposed by the multiple aromatic rings.

Table 1: General Conformational Preferences of Carbamates

ConformerGeneral StabilityInfluencing Factors
antiGenerally more stableSteric hindrance, electrostatic interactions
synGenerally less stableCan be populated in certain systems, e.g., some Boc-protected amino acids

This table illustrates general trends in carbamate conformation; specific preferences for the title compound require experimental verification.

Theoretical and Computational Chemistry Investigations of 4 Acetyl 2 Methoxyphenyl Diphenylcarbamate

Computational Mechanistic Studies on Carbamate (B1207046) Formation and Hydrolysis

Computational mechanistic studies are crucial for understanding the step-by-step processes involved in the formation and breakdown of chemical compounds. For carbamates, these studies often employ quantum mechanics, particularly Density Functional Theory (DFT), to model reaction pathways, identify transition states, and calculate activation energies. mdpi.com

Reaction Pathway Elucidation and Transition State Characterization

The formation of carbamates can proceed through various pathways, often influenced by the presence of catalysts. mdpi.comnih.gov For instance, the synthesis of some carbamates is catalyzed by transition metal complexes, which can lower the activation energy barriers of the reaction. mdpi.com Computational studies on such reactions typically involve mapping the potential energy surface to identify the most energetically favorable route from reactants to products. This involves characterizing the geometry and energy of all stationary points, including reactants, intermediates, transition states, and products.

Transition state theory is a cornerstone of these investigations. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational chemists can calculate the vibrational frequencies of a proposed structure to confirm it as a true transition state (characterized by a single imaginary frequency). For example, in the hydrolysis of the carbamate methomyl, a two-step mechanism involving serine-initiated nucleophilic attack and C-O bond cleavage has been elucidated using QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov The transition states for both steps were identified and their energy barriers calculated, with the initial nucleophilic attack being the rate-determining step. nih.gov

Investigation of Catalytic Cycles and Reaction Intermediates

Many carbamate formation reactions are catalytic, involving a series of steps where the catalyst is regenerated at the end of the cycle. nih.gov Computational studies are instrumental in mapping out these catalytic cycles. For example, in the iridium-catalyzed formation of allyl carbamates, computational analysis has shown that the reaction proceeds through the initial formation of an iridium-allyl intermediate, followed by a nucleophilic attack by the carbamate. nih.govresearchgate.net

The identification and characterization of reaction intermediates are also a key focus. These are transient species that exist for a short duration during the reaction. Spectroscopic techniques can sometimes detect these intermediates, but often their existence and structure are predicted and confirmed through computational modeling. mdpi.com In the hydrolysis of methomyl, an acylase intermediate is formed, and its stability and subsequent breakdown were investigated computationally. nih.gov Similarly, in some carbamate formation reactions from CO2 and amines, zwitterionic adducts have been proposed as intermediates, although further computational and experimental analysis has shown that in some cases, the free CO2 is the direct carboxylating agent. rsc.org

In Silico Prediction of Spectroscopic Parameters and Structure Validation

Computational chemistry also plays a vital role in the prediction of spectroscopic properties, which can be used to validate experimentally determined structures or to identify unknown compounds. Methods like DFT can be used to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Due to a lack of specific research data for 4-Acetyl-2-methoxyphenyl diphenylcarbamate, a detailed analysis of its chemical reactivity and reaction mechanisms as outlined cannot be provided at this time. Searches for experimental studies on the hydrolytic stability, degradation kinetics, and specific reactions of this compound did not yield relevant results.

General chemical principles suggest that as a molecule containing both a carbamate and an ester linkage, as well as an acetyl group, this compound would be susceptible to a range of chemical transformations. However, without specific studies, any description of its reactivity would be purely theoretical and not based on the detailed research findings required.

For a comprehensive and accurate understanding of the chemical behavior of this compound, experimental studies focusing on the following areas would be necessary:

Hydrolytic Stability and Degradation Kinetics: Research to determine the rate of hydrolysis of the carbamate and ester linkages under varying pH and temperature conditions would be essential. This would involve kinetic studies to establish rate constants and degradation pathways.

Reactivity Towards Nucleophiles and Electrophiles: Mechanistic studies would be needed to understand how the carbamate linkage reacts with different nucleophilic and electrophilic reagents. This would provide insight into its stability and potential for derivatization.

Transformations of the Acetyl Moiety: Investigations into the oxidation, reduction, condensation, and other derivatization reactions of the acetyl group would be required to fully characterize the chemical reactivity of the molecule.

Until such research is conducted and published, a detailed and scientifically accurate article on the chemical reactivity and reaction mechanisms of this compound cannot be generated.

Chemical Reactivity and Reaction Mechanisms of 4 Acetyl 2 Methoxyphenyl Diphenylcarbamate

Reactivity of the Methoxyphenyl Group

The methoxyphenyl group in 4-Acetyl-2-methoxyphenyl diphenylcarbamate contains three substituents that influence its reactivity: the methoxy (B1213986) group (-OCH₃), the acetyl group (-COCH₃), and the diphenylcarbamate group (-OC(O)N(C₆H₅)₂). These groups collectively determine the electron density of the aromatic ring and the preferred positions for chemical attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction on the 4-Acetyl-2-methoxyphenyl group are determined by the interplay of the activating and deactivating effects of its substituents.

The aromatic ring has three available positions for substitution: positions 3, 5, and 6. The directing effects of the existing groups are as follows:

Methoxy group (-OCH₃) at C2: This is a strongly activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. minia.edu.eg

Diphenylcarbamate group at C1: The oxygen atom linked to the ring acts as an electron-donating group through resonance, making it an activating group and an ortho, para-director. It directs incoming electrophiles to positions 2 (already substituted) and 6. While activating, the significant steric bulk of the diphenylamino portion may hinder attack at the adjacent position 6.

Acetyl group (-COCH₃) at C4: This is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position (positions 3 and 5). minia.edu.eglumenlearning.com

Table 1. Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectClassificationDirecting Influence
-OC(O)N(C₆H₅)₂C1Electron-donating (Resonance)ActivatingOrtho, Para (Positions 2, 6)
-OCH₃C2Electron-donating (Resonance)Strongly ActivatingOrtho, Para (Positions 3, 5)
-COCH₃C4Electron-withdrawing (Resonance & Induction)DeactivatingMeta (Positions 3, 5)

Influence of Methoxy Substituent on Ring Reactivity

The methoxy group (-OCH₃) plays a crucial role in enhancing the reactivity of the aromatic ring towards electrophiles. vaia.com Its influence stems from a combination of two opposing electronic effects: a strong electron-donating resonance effect and a weaker electron-withdrawing inductive effect. minia.edu.egscielo.org.mx

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. vaia.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. vaia.comlibretexts.org This effect stabilizes the carbocation intermediate (the sigma complex) formed during the reaction, thus lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. minia.edu.egvaia.com

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group also exerts an inductive effect, withdrawing electron density from the ring through the sigma bond. scielo.org.mx

However, the resonance effect is significantly stronger than the inductive effect. scielo.org.mx The net result is that the methoxy group acts as a strong activating group, increasing the rate of electrophilic aromatic substitution. vaia.com For example, the bromination of methoxybenzene (anisole) is substantially faster than that of benzene and yields primarily the ortho and para isomers. libretexts.org

Photochemical Reactivity and Photodegradation Mechanisms of Aromatic Carbamates

Aromatic carbamates, including this compound, exhibit significant photochemical reactivity. Exposure to ultraviolet (UV) radiation can initiate a series of reactions leading to the degradation of the parent molecule. The primary mechanisms involve the cleavage of the carbamate's ester bond and the formation of highly reactive radical intermediates.

Studies on various aromatic carbamate (B1207046) pesticides show that their photodegradation is initiated primarily by the singlet excited state (S), with the triplet state (T) also contributing in some cases. unito.itnih.gov Upon excitation by UV light, the molecule can undergo cleavage of the C-O bond in the ester group. unito.itnih.gov

This bond cleavage leads to the generation of two key types of radical intermediates:

Radical Cations (S•+): Formed upon initial photoionization.

Phenoxyl Radicals (S-O•): These radicals are predominantly generated through the cleavage of the ester C-O bond and can also be formed from the conversion of the initial radical cation. unito.itnih.gov

Once formed, these phenoxyl radicals are highly reactive and can abstract hydrogen atoms from solvent molecules, leading to the formation of phenols and other degradation products. unito.it The efficiency of this process can depend on the solvent, with the reactivity of hydrogen donors following the order: -CH₂- > -CH₃ > -OH. unito.itnih.gov

The environment in which the photodegradation occurs significantly influences its kinetics. For instance, a study on five aromatic carbamate pesticides demonstrated how the quantum yields (Φ) of direct photodegradation varied across solvents of different polarities. unito.it For most of the tested carbamates, the quantum yield was lowest in water and highest in the non-polar solvent n-hexane, suggesting that hydrophobic environments, such as leaf surfaces, might facilitate more rapid degradation. unito.it

Table 2. Direct Photodegradation Quantum Yields (Φ × 10⁻³) of Aromatic Carbamate Pesticides in Different Solvents. unito.it
CompoundΦ in WaterΦ in Methanol (MeOH)Φ in n-Hexane
Carbaryl1.8 ± 0.112.0 ± 0.620.0 ± 1.2
Carbofuran3.8 ± 0.214.0 ± 0.831.0 ± 1.9
Isoprocarb2.9 ± 0.213.0 ± 0.824.0 ± 1.4
Metolcarb3.0 ± 0.214.0 ± 0.828.0 ± 1.7
Propoxur15.0 ± 0.94.2 ± 0.312.0 ± 0.7

In addition to radical fragmentation, other photochemical pathways like the photo-Fries reaction, which involves the rearrangement of the ester group on the aromatic ring, have been observed for some N-aryl carbamates. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for 4 Acetyl 2 Methoxyphenyl Diphenylcarbamate Analogues

Modulating Substituents on the Diphenylcarbamate Moiety

The diphenylcarbamate moiety offers a rich canvas for structural modifications that can significantly influence the electronic and steric properties of the molecule, thereby impacting its biological activity.

The introduction of substituents onto the phenyl rings of the diphenylcarbamate group can dramatically alter the compound's electronic distribution and spatial arrangement. These changes, in turn, can affect how the molecule interacts with its biological target.

Electronic Effects: The electronic nature of substituents on the aromatic rings can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy (e.g., methoxy), and amino groups can increase the electron density of the aromatic rings. This can enhance pi-pi stacking interactions or cation-pi interactions with the target protein. In related series of O-biphenyl carbamates, the presence of EDGs has been shown to modulate activity at targets like the dopamine (B1211576) D3 receptor. nih.govbirmingham.ac.uk

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F), nitro groups (-NO₂), and cyano groups (-CN) decrease the electron density of the aromatic rings. This can influence the molecule's ability to act as a hydrogen bond acceptor and can affect its metabolic stability.

Ortho-Substitution: Placing substituents at the ortho-position of the phenyl rings can induce significant steric hindrance, potentially forcing the rings to adopt a non-planar conformation. This can either be beneficial or detrimental to binding, depending on the topology of the active site.

The interplay between electronic and steric effects is complex and often non-additive. A systematic exploration of different substituents at various positions is necessary to delineate the optimal combination for a given biological target.

Replacing one or more carbon atoms in the phenyl rings with heteroatoms, such as nitrogen, oxygen, or sulfur, to form heteroaromatic rings (e.g., pyridyl, pyrimidinyl, thienyl) can introduce profound changes in the molecule's properties.

Improved Polarity and Solubility: Heteroatoms can increase the polarity of the molecule, which may lead to improved aqueous solubility and bioavailability.

Hydrogen Bonding Capabilities: The presence of heteroatoms, particularly nitrogen, can introduce new hydrogen bond donor or acceptor sites, potentially leading to stronger and more specific interactions with the biological target. For instance, in a series of 2-heteroarylpyrimidines, the presence of a nitrogen atom at the ortho-position to the pyrimidyl core was found to be optimal for activity. nih.gov

Modulation of Metabolic Stability: The introduction of heteroatoms can alter the metabolic profile of the compound, for example, by blocking sites of metabolism or introducing new ones.

The following table summarizes the potential effects of heteroatom incorporation:

Heteroaromatic RingPotential Effects on Properties
Pyridine (B92270)Increased polarity, potential for hydrogen bonding.
PyrimidineIncreased polarity, multiple hydrogen bond acceptor sites.
ThiopheneCan act as a bioisostere for a phenyl ring with altered electronic properties.
FuranIncreased polarity, potential for hydrogen bonding.

Variations of the 4-Acetyl-2-methoxyphenyl Scaffold

The 4-acetyl-2-methoxyphenyl (guaiacol) scaffold is another key area for modification to probe the SAR of this class of compounds.

The acetyl group at the 4-position of the phenyl ring is a prime candidate for modification.

Homologation: Extending the acetyl group to a propionyl, butyryl, or longer acyl chain can probe for additional hydrophobic interactions within the binding pocket.

Reduction: Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. This could lead to stereospecific interactions with the target. Further reduction to an ethyl group would remove the polar carbonyl and hydroxyl functionalities, increasing lipophilicity.

Conversion to other functional groups: The acetyl group can be transformed into other functionalities such as an oxime, hydrazone, or a small heterocyclic ring to explore different electronic and steric requirements in that region of the molecule. In a study of methoxybenzoyl-aryl-thiazole analogues, the carbonyl linker was modified to explore the SAR. nih.gov

A summary of potential acetyl group modifications is presented in the table below:

ModificationPotential Impact
Homologation (e.g., propionyl)Increased lipophilicity, probing for hydrophobic pockets.
Reduction to alcoholIntroduction of a chiral center and hydrogen bonding capabilities.
Conversion to oximeAltered electronic properties and hydrogen bonding potential.

The methoxyl group at the 2-position plays a significant role in the electronic properties and conformation of the guaiacol (B22219) ring.

Homologation: Extending the methoxy (B1213986) to an ethoxy or propoxy group can increase lipophilicity and probe for steric tolerance in the binding site.

Replacement with other alkoxy groups: Introduction of branched or cyclic alkoxy groups can further explore the steric constraints of the binding pocket.

Positional Isomerism: Moving the methoxy group to the 3-position (meta) or removing it altogether would significantly alter the electronic and steric environment of the phenolic oxygen and the acetyl group. The position of the methoxy group is known to influence the antioxidant properties of guaiacol derivatives. researchgate.net Studies on guaiacol have provided insights into the thermochemistry of processes involving the methoxy group. researchgate.net

Introducing additional substituents on the phenolic ring or fusing another ring to it can lead to novel analogues with potentially improved properties.

Additional Ring Substituents: The introduction of small, electron-donating or electron-withdrawing groups at the available positions (3, 5, and 6) of the phenyl ring can fine-tune the electronic properties of the guaiacol moiety.

Fused Ring Systems: Fusing a carbocyclic or heterocyclic ring to the guaiacol scaffold, for example, to create a naphthol or a benzofuran (B130515) derivative, can significantly increase the surface area and rigidity of the molecule. This can lead to enhanced binding affinity through increased van der Waals interactions, but may also impact solubility and bioavailability. The synthesis of fused-ring imidazoles has been reported as a route to construct polycyclic systems. nih.gov

The table below illustrates some potential modifications to the guaiacol ring:

ModificationRationale
Addition of a methyl group at the 5-positionIncrease lipophilicity and probe for steric interactions.
Addition of a chlorine atom at the 6-positionIntroduce an electron-withdrawing group and potentially alter metabolic stability.
Fusion of a benzene (B151609) ring (naphthol derivative)Increase molecular rigidity and surface area for enhanced binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or, in this context, its chemical reactivity and stability. For carbamate (B1207046) compounds, including analogues of 4-Acetyl-2-methoxyphenyl diphenylcarbamate, QSAR models are instrumental in predicting their behavior without the need for extensive experimental testing.

The fundamental principle of QSAR is that the variations in the activity/reactivity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electron distribution in a molecule and are crucial for predicting reactivity. Examples include partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For carbamates, the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom are key factors in their hydrolytic stability.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., Taft's Es) can influence the accessibility of the carbamate linkage to reactants, thereby affecting its stability.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. It influences the solubility of the compound and its ability to partition into different phases, which can impact reaction rates in various environments.

A QSAR model is typically developed using a set of compounds with known reactivity or stability data (the training set). Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build the model. The predictive power of the model is then validated using an external set of compounds (the test set).

For carbamate analogues, QSAR studies can predict their susceptibility to hydrolysis, a primary degradation pathway. The stability of the carbamate bond is influenced by the electronic nature of the substituents on both the nitrogen and the oxygen atoms. Electron-withdrawing groups on the phenyl ring of the diphenylcarbamate moiety would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups would have the opposite effect. Similarly, modifications to the 4-acetyl and 2-methoxy groups on the phenyl ring will alter the electronic properties and steric environment of the ester linkage, impacting stability.

Table 1: Key Molecular Descriptors in QSAR Modeling for Carbamate Stability

Descriptor TypeExample DescriptorsRelevance to Carbamate Stability
Electronic HOMO/LUMO energies, Partial atomic charges, Dipole momentInfluence susceptibility to nucleophilic/electrophilic attack and hydrolysis rates.
Steric Molecular Volume, Surface Area, Molar RefractivityAffect the accessibility of the carbamate functional group to reactants.
Hydrophobic LogP (Octanol-water partition coefficient)Impacts solubility and partitioning behavior, which can affect reaction kinetics in different media.
Topological Wiener Index, Balaban Index, Connectivity IndicesDescribe molecular shape, size, and branching, which can correlate with overall molecular stability.

Principles of Rational Molecular Design for Advanced Carbamate Compounds

Rational molecular design leverages the understanding of structure-activity and structure-property relationships to create new molecules with desired characteristics. For advanced carbamate compounds analogous to this compound, the goal is to optimize properties such as stability, reactivity, and biological activity through targeted structural modifications. The principles of this design process are guided by SAR and QSAR findings.

A primary consideration in the design of advanced carbamates is the modulation of the stability of the carbamate linkage. The carbamate group can act as a "warhead" in covalent inhibitors or as a labile linker in prodrugs. acs.org The stability is finely tuned by the electronic and steric properties of its substituents. acs.org For instance, to design a more stable analogue, one might introduce bulky groups near the carbamate moiety to sterically hinder the approach of nucleophiles. Electron-donating groups could also be incorporated to reduce the electrophilicity of the carbonyl carbon.

Another key principle is the optimization of interactions with a biological target. If the carbamate is intended as an enzyme inhibitor, for example, its design will focus on achieving complementarity with the enzyme's active site. nih.gov This involves considering the size, shape, and electrostatic potential of the target's binding pocket. Docking simulations are often employed to predict the binding mode and affinity of designed analogues. The diphenylcarbamate portion of the molecule offers a large scaffold that can be modified to enhance binding affinity and selectivity for a specific target.

Furthermore, the design process for advanced carbamates often incorporates pharmacokinetic considerations (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties like lipophilicity (logP), solubility, and metabolic stability are crucial for the in vivo performance of a compound. The methoxy and acetyl groups on the phenyl ring, as well as the phenyl groups on the carbamate nitrogen, can be modified to tune these properties. For instance, introducing polar functional groups can increase aqueous solubility, while modifying sites prone to metabolic attack can enhance the compound's half-life.

Table 2: Design Strategies for Advanced Carbamate Analogues

Design PrincipleStrategyDesired Outcome
Modulation of Stability Introduction of sterically hindering groups near the carbamate linkage.Increased resistance to hydrolysis.
Incorporation of electron-donating or withdrawing groups.Fine-tuning of reactivity for specific applications (e.g., prodrugs vs. stable inhibitors).
Optimization of Target Interaction Modification of substituents to achieve shape and electronic complementarity with a biological target.Enhanced binding affinity and selectivity.
Use of molecular docking and modeling to guide structural modifications.Improved prediction of biological activity.
Bioisosteric Replacement Substitution of functional groups with bioisosteres.Improvement of potency, selectivity, or pharmacokinetic properties.
Pharmacokinetic Optimization Modification of lipophilicity and introduction/removal of polar groups.Enhanced solubility, permeability, and bioavailability.
Blocking or altering metabolically labile sites.Increased metabolic stability and in vivo half-life.

Advanced Research Perspectives and Emerging Directions for 4 Acetyl 2 Methoxyphenyl Diphenylcarbamate

Carbamates as Cleavable Linkers in Materials Science and Chemical Biology

The carbamate (B1207046) group is a cornerstone in the design of cleavable linkers, which are essential components in drug delivery systems, stimuli-responsive materials, and chemical biology probes. These linkers are designed to be stable under certain conditions and to break, or cleave, in response to a specific trigger, releasing a payload or effecting a change in material properties.

In the realm of materials science , the carbamate linkage within a polymer backbone can impart degradability. For instance, polyurethanes, which are defined by the presence of multiple carbamate groups, are a major class of plastics with diverse applications. rsc.org The stability of the carbamate bond can be tuned by modifying the electronic properties of the neighboring aromatic rings. In the case of 4-Acetyl-2-methoxyphenyl diphenylcarbamate, the electron-withdrawing acetyl group and the electron-donating methoxy (B1213986) group on one of the phenyl rings offer handles for such tuning. This could allow for the design of materials that degrade under specific pH conditions or in the presence of certain enzymes, a desirable feature for creating temporary medical implants or environmentally benign plastics.

In chemical biology , cleavable carbamate linkers are pivotal in the construction of antibody-drug conjugates (ADCs) and prodrugs. nih.govacs.org These systems are designed to deliver a potent therapeutic agent to a specific target, such as a cancer cell, and then release the drug. The cleavage of the carbamate linker can be triggered by the unique microenvironment of the target cell, such as a lower pH or the presence of specific enzymes. researchgate.net Self-immolative linkers, which undergo a cascade of reactions upon cleavage to release the payload, often incorporate carbamate functionalities. nih.govacs.orgmdpi.com The design of such linkers is a highly active area of research, with a focus on achieving high stability in circulation and rapid cleavage at the target site. The structure of this compound provides a template for exploring novel self-immolative systems.

A key advantage of carbamate linkers is their versatility. They can be designed to respond to a variety of stimuli, including:

pH: The hydrolysis rate of carbamates can be sensitive to pH, allowing for cleavage in acidic environments like tumors or endosomes. researchgate.net

Enzymes: Specific enzymes, such as esterases or proteases, can be targeted to cleave carbamate linkers, providing a high degree of biological specificity.

Light: Photolabile protecting groups can be incorporated into the carbamate structure, allowing for cleavage to be triggered by light of a specific wavelength.

Reductive or Oxidative Environments: Linkers can be designed to cleave in response to the different redox potentials found inside and outside of cells.

The following table summarizes the types of stimuli that can be used to cleave carbamate linkers and their potential applications.

StimulusCleavage MechanismPotential Applications
pH Acid- or base-catalyzed hydrolysisDrug delivery to acidic tumor microenvironments or endosomes.
Enzymes Enzymatic hydrolysisTargeted drug delivery, diagnostics.
Light Photochemical cleavageSpatiotemporal control of drug release, photolithography.
Redox Reduction or oxidation of a trigger moietyIntracellular drug delivery.

Supramolecular Interactions and Self-Assembly of Carbamate-Containing Molecules

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern processes like molecular recognition and self-assembly. acs.org The carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent functional group for directing supramolecular interactions.

The ability of carbamates to form robust hydrogen bonds is a key driver of their self-assembly behavior. These interactions can lead to the formation of well-ordered structures, such as sheets, ribbons, or helical assemblies. The specific supramolecular architecture adopted is influenced by the steric and electronic properties of the substituents on the carbamate. In this compound, the bulky phenyl groups and the substituted phenyl ring will play a significant role in dictating the packing of the molecules in the solid state and their aggregation behavior in solution.

Beyond hydrogen bonding, other non-covalent interactions that can influence the self-assembly of carbamate-containing molecules include:

π-π Stacking: The aromatic rings in this compound can interact through π-π stacking, further stabilizing the supramolecular assembly.

Dipole-Dipole Interactions: The polar carbamate group and the acetyl and methoxy substituents create dipoles that can influence molecular organization.

The self-assembly of carbamate-containing molecules can lead to the formation of functional materials, such as gels, liquid crystals, and nanomaterials. For instance, small molecules containing carbamate groups have been shown to act as organogelators, forming fibrous networks that can entrap solvent molecules. The properties of these gels can be tuned by altering the molecular structure of the gelator.

Catalyst Development for Efficient and Selective Carbamate Synthesis

The synthesis of carbamates is a fundamental transformation in organic chemistry, and there is a continuous drive to develop more efficient, selective, and sustainable catalytic methods. Traditional methods for carbamate synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern research focuses on greener alternatives, such as the use of carbon dioxide (CO2) as a C1 feedstock. nih.govnih.gov

The direct synthesis of carbamates from amines, alcohols, and CO2 is an attractive but challenging reaction. A variety of catalysts have been developed to facilitate this transformation, including:

Metal-based catalysts: Complexes of metals such as ruthenium, palladium, copper, and zinc have shown activity in promoting carbamate synthesis. nih.govacs.orgcuny.edu These catalysts can activate the amine, alcohol, or CO2, facilitating the key bond-forming steps.

Organocatalysts: Non-metallic catalysts, such as strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been employed. beilstein-journals.org These catalysts can activate CO2 by forming a carbamate anion in situ.

Heterogeneous catalysts: Solid-supported catalysts offer the advantage of easy separation and recyclability. Materials like metal oxides and zeolites have been investigated for carbamate synthesis. researchgate.net

The selectivity of carbamate synthesis is also a critical aspect, particularly when dealing with molecules containing multiple reactive functional groups. The development of catalysts that can selectively target a specific amine or alcohol is a key research goal. For the synthesis of a molecule like this compound, a selective method for the formation of the diphenylcarbamate moiety from diphenylamine (B1679370) and 4-acetyl-2-methoxyphenol would be required.

The following table provides an overview of different catalytic approaches for carbamate synthesis.

Catalyst TypeExamplesAdvantagesDisadvantages
Metal-based Pd, Ru, Cu, Zn complexesHigh activity and selectivity.Cost, toxicity, and potential for product contamination.
Organocatalysts DBU, TBDMetal-free, often milder reaction conditions.Can require higher catalyst loadings.
Heterogeneous Metal oxides, zeolitesEasy separation and recyclability.Can have lower activity than homogeneous catalysts.

Theoretical Frameworks for Predicting Novel Carbamate Architectures

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the properties and reactivity of molecules. For carbamates, theoretical frameworks can be used to:

Predict Conformational Preferences: The carbamate bond can exist in both cis and trans conformations, and the energy barrier to rotation can be significant. acs.orgnih.govchemrxiv.org Computational methods, such as Density Functional Theory (DFT), can be used to predict the preferred conformation of a carbamate and how this is influenced by its substituents. acs.orgnih.govchemrxiv.org For this compound, understanding the rotational barriers around the N-C(O) and O-C(O) bonds is crucial for predicting its three-dimensional structure.

Model Supramolecular Interactions: Molecular mechanics and molecular dynamics simulations can be used to model the self-assembly of carbamate-containing molecules. These simulations can provide insights into the geometry and stability of the resulting supramolecular structures.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can be used to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. nih.govrsc.org This information is invaluable for understanding the mechanism of carbamate synthesis and for designing more efficient catalysts. nih.govrsc.org For example, DFT calculations have been used to study the mechanism of carbamate formation from CO2 and amines. researchgate.net

Predict Reactivity and Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of carbamates based on their molecular structure. nih.gov These models can be used to screen virtual libraries of compounds and to prioritize candidates for synthesis.

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization of Carbamates

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery and development. nih.govsemanticscholar.org These powerful computational tools can be applied to various aspects of carbamate chemistry, from the design of new molecules to the optimization of their synthesis.

Generative AI for Novel Carbamate Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known chemical structures to generate novel molecules with desired properties. researchgate.netacs.orgnih.gov For example, a generative model could be tasked with designing new carbamate-based cleavable linkers with specific cleavage rates or new organogelators with enhanced gelation properties. These models can explore a vast chemical space much more efficiently than traditional methods. researchgate.netacs.orgnih.gov

Machine Learning for Reaction Optimization: ML algorithms can be used to build models that predict the outcome of a chemical reaction, such as the yield or selectivity, based on the reaction conditions (e.g., temperature, solvent, catalyst). beilstein-journals.orgbeilstein-journals.orgduke.edu These models can then be used to optimize the synthesis of a target molecule, such as this compound, by identifying the optimal set of reaction parameters. This approach can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.org

AI in Structure-Property Prediction: AI and ML can be used to develop highly accurate QSAR and QSPR models for predicting the properties of carbamates. These models can be trained on large datasets of experimental data and can learn complex relationships between molecular structure and activity or properties. nih.gov This can accelerate the discovery of new carbamates with specific functionalities, such as enhanced biological activity or improved material properties.

The integration of AI and ML into the research and development workflow for carbamates holds immense promise for accelerating the pace of innovation and discovery in this important class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.